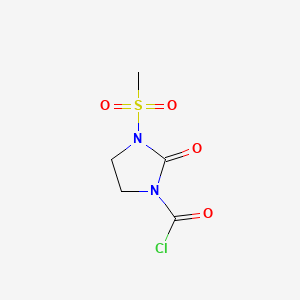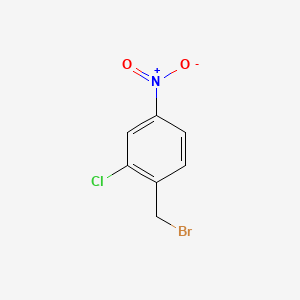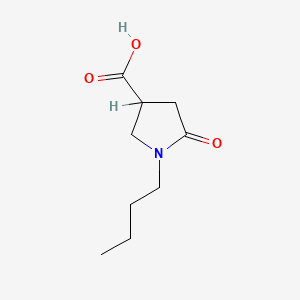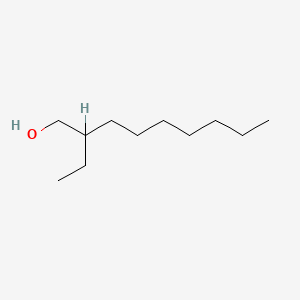
3-Ethoxymethacrolein
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves the use of regiospecific ring-opening reactions and the formation of triazole derivatives. For instance, the preparation of a chiral intermediate for Mevinolin and Compactin is achieved through the ring opening of a tetrahydrofuran derivative by dimethylboron bromide . Similarly, triazole compounds are synthesized from reactions involving acetylacetohydrazonate and amines . These methods could potentially be adapted for the synthesis of 3-Ethoxymethacrolein by considering the functional groups and the required regiochemistry.
Molecular Structure Analysis
The molecular structure of compounds related to 3-Ethoxymethacrolein has been characterized using various spectroscopic techniques, including IR, NMR, mass spectrometry, and X-ray crystallography . Additionally, computational methods such as density functional theory (DFT) have been employed to predict and compare the molecular geometry and vibrational frequencies with experimental data . These techniques could be applied to determine the molecular structure of 3-Ethoxymethacrolein and to predict its physical and chemical properties.
Chemical Reactions Analysis
The papers describe the synthesis of compounds that involve reactions with aromatic aldehydes to form Schiff bases . These reactions are typically characterized by the formation of a double bond between a nitrogen atom and a carbon atom, which is a common feature in many organic compounds, including potential derivatives of 3-Ethoxymethacrolein. Understanding these reactions can provide insights into the reactivity and potential applications of 3-Ethoxymethacrolein in the synthesis of more complex molecules.
Physical and Chemical Properties Analysis
While the papers do not directly discuss the physical and chemical properties of 3-Ethoxymethacrolein, they do provide information on related compounds. For example, the nonlinear optical properties of triazole derivatives have been theoretically predicted to be greater than those of urea . Additionally, DFT calculations have been used to assess molecular electrostatic potentials and frontier molecular orbitals . These computational studies can be indicative of the reactivity and stability of a compound, which are important factors in the analysis of 3-Ethoxymethacrolein's properties.
Wissenschaftliche Forschungsanwendungen
Synthesis of α,β-Unsaturated Enol Aldehydes
3-Ethoxymethacrolein (1) is utilized in the synthesis of α,β-unsaturated enol aldehydes. A novel method described by Hou et al. (2004) employs enol ethers and the Vilsmeier-Haack type complex derived from cyanuric chloride and DMF for the effective preparation of 3-ethoxymethacrolein (Hou, Chong-si Sun, W. Sie, Jing‐Yu Jian, & Yun-Kung. Hsu, 2004).
Atmospheric Chemistry Studies
In atmospheric chemistry, methacrolein, a closely related compound to 3-ethoxymethacrolein, is studied for its reactivity. Xing et al. (2017) explored the hydroxyl radical initiated oxidation of methacrolein under various conditions, providing insights into its reaction mechanisms and the effects of water vapor (Xing, Huan Li, Liubin Huang, Huihui Wu, Hengqing Shen, & Zhongming Chen, 2017).
Regioselective Protection and Derivatization in Organic Synthesis
3-Ethoxymethacrolein plays a role in the regioselective protection and derivatization of indazoles. Luo et al. (2006) demonstrated the use of a 2-(trimethylsilyl)ethoxymethyl (SEM) group for regioselective protection at N-2 of indazoles, indicating the importance of such functionalities in synthetic organic chemistry (Guanglin Luo, Ling Chen, & G. Dubowchik, 2006).
Enzymatic Resolution of Alcohols
In the field of enzymatic resolution of alcohols, compounds such as 1-ethoxyvinyl esters have been identified as superior to conventional reagents. Kita et al. (2000) highlighted the use of these esters in the enzymatic resolution, showcasing the role of similar ethoxy compounds in biocatalysis and organic synthesis (Kita, Takebe, Murata, Naka, & Akai, 2000).
Polymerization and Material Science Applications
The methacrylate polymers, which may involve ethoxymethacrolein-like structures, are significant in material science. Wang et al. (1999) reported on the polymerization of monomethoxy-capped oligo(ethylene oxide) methacrylate in aqueous media, an example of how similar chemical functionalities are used in advanced polymerization techniques (Xiaosong Wang, S. Lascelles, R. A. Jackson, & S. Armes, 1999).
Safety And Hazards
3-Ethoxymethacrolein is classified as harmful if swallowed, harmful in contact with skin, harmful if inhaled, and is a flammable liquid and vapor . It is recommended to keep away from heat, hot surfaces, sparks, open flames, and other ignition sources . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this compound .
Eigenschaften
IUPAC Name |
(E)-3-ethoxy-2-methylprop-2-enal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O2/c1-3-8-5-6(2)4-7/h4-5H,3H2,1-2H3/b6-5+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDOAHVPFGIYCEU-AATRIKPKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO/C=C(\C)/C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethoxymethacrolein | |
CAS RN |
42588-57-8 | |
| Record name | 3-Ethoxy-2-methylacrylaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042588578 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-ethoxy-2-methylacrylaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What innovative synthetic approach is described for producing 3-Ethoxymethacrolein, and what advantages does it offer?
A: A novel method utilizes Cyanuric Chloride and N,N-Dimethylformamide to directly formulate enol ethers into α,β-unsaturated enol aldehydes. This method proves particularly effective for synthesizing 3-Ethoxymethacrolein (1) and 5-formyl-3,4-dihydro-2H-pyran (5). [] The use of readily available reagents and the straightforward reaction procedure makes this approach potentially advantageous for various chemical applications.
Q2: How is 3-Ethoxymethacrolein utilized in the context of synthesizing quinolines, and what makes this approach unique?
A: 3-Ethoxymethacrolein serves as a crucial masked malondialdehyde derivative in a modified Friedlaender quinoline synthesis. [] This approach involves the reaction of ortho-lithiated N-t-Boc-anilines or N-pivaloylanilines with 3-Ethoxymethacrolein, followed by acid-induced cyclization to yield the desired quinoline derivatives. This modified method offers a new route to quinolines, expanding the synthetic toolbox for these valuable heterocyclic compounds.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















